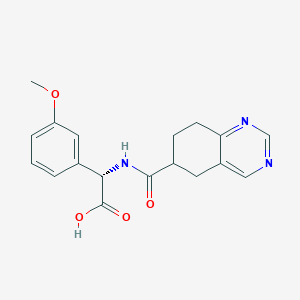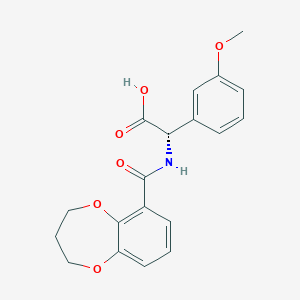![molecular formula C13H16N2O3 B7340076 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340076.png)
3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid, also known as M6CAA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. M6CAA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and promote cell survival. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid in lab experiments is its high purity and stability. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its high cost, which may limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal function. Additionally, this compound may have potential as a treatment for other inflammatory diseases, such as asthma and inflammatory bowel disease. Further research is needed to explore these potential applications of this compound.
Synthesemethoden
3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid is synthesized through a multi-step process involving the reaction of 6-methylpyridine-2-carboxylic acid with various reagents to form the desired compound. The synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-4-3-5-11(14-8)12(16)15(2)10-6-9(7-10)13(17)18/h3-5,9-10H,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIJSMGFQXTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid](/img/structure/B7340010.png)
![2-(2-bromophenyl)-2-[[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]amino]acetic acid](/img/structure/B7340013.png)
![(2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid](/img/structure/B7340014.png)
![(2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340017.png)
![(2S)-2-[(1-tert-butyl-1,2,4-triazole-3-carbonyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7340023.png)
![5-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]pyrazine-2-carboxylic acid](/img/structure/B7340031.png)

![(2S)-2-(3-methoxyphenyl)-2-[(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]acetic acid](/img/structure/B7340039.png)
![(3S,4S)-3-methyl-1-[4-(2-oxopyrrolidin-1-yl)benzoyl]piperidine-4-carboxylic acid](/img/structure/B7340043.png)
![(3S,4S)-3-methyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7340069.png)
![4-[2-oxo-2-[(3R)-3-phenoxypyrrolidin-1-yl]ethyl]benzoic acid](/img/structure/B7340070.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340088.png)
